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Compound of Interest

Compound Name: Fmoc-N-Me-Asp(OAll)-OH

Cat. No.: B15328756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-N-Me-Asp(OAll)-OH is a specialized amino acid derivative with significant potential in

neuroscience research, particularly in the development of novel peptide-based therapeutics

targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic

glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is

implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease,

Parkinson's disease, depression, and schizophrenia.[1][2]

The unique structure of Fmoc-N-Me-Asp(OAll)-OH offers two key advantages for the

synthesis of neuroactive peptides:

N-Methylation: The N-methyl group on the alpha-amino nitrogen enhances the proteolytic

stability of the resulting peptide. This is a critical feature for peptide-based drugs, as it

increases their in vivo half-life and bioavailability.[3]

Allyl Side-Chain Protection: The allyl (All) protecting group on the aspartic acid side chain is

orthogonal to the Fmoc protecting group used for the N-terminus. This allows for selective

deprotection of the side chain, enabling further modifications such as on-resin cyclization to

create conformationally constrained peptides with potentially improved receptor affinity and

selectivity.[4][5]
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This document provides detailed application notes and a comprehensive protocol for the use of

Fmoc-N-Me-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS) for the generation of

peptide modulators of NMDA receptor activity.

Applications in Neuroscience
The primary application of Fmoc-N-Me-Asp(OAll)-OH in neuroscience is the synthesis of N-

methylated peptides designed to modulate NMDA receptor function. These synthetic peptides

can be engineered to act as:

Agonists: To enhance NMDA receptor activity in conditions associated with receptor

hypofunction.

Antagonists: To inhibit NMDA receptor activity in excitotoxic conditions.[6]

Allosteric Modulators: To fine-tune receptor activity in a more subtle manner than direct

agonists or antagonists.

The incorporation of N-methyl-aspartic acid can influence the peptide's binding affinity and

selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B), allowing for the

development of targeted therapeutics with reduced side effects.

Quantitative Data Summary
While specific quantitative data for peptides synthesized using Fmoc-N-Me-Asp(OAll)-OH is

not extensively published, the following table provides an illustrative example of the type of

data that would be generated to characterize a novel N-methylated peptide modulator of the

NMDA receptor.
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Parameter Description Illustrative Value

Peptide Sequence
Primary amino acid sequence

of the synthetic peptide.
Ac-[N-Me-Asp]-Gly-Leu-NH2

Molecular Weight

Experimentally determined

molecular weight (e.g., by

mass spectrometry).

357.38 g/mol

Purity

Purity of the synthesized

peptide as determined by

HPLC.

>98%

Binding Affinity (Ki)

Inhibitory constant for binding

to specific NMDA receptor

subtypes.

GluN2A: 50 nM, GluN2B: 500

nM

Functional Activity (IC50/EC50)

Concentration of the peptide

required to inhibit or activate

50% of the maximal receptor

response.

120 nM (Antagonist at

GluN2A)

Proteolytic Stability (t1/2)

Half-life of the peptide in the

presence of proteolytic

enzymes (e.g., trypsin).

12 hours

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Methylated
Peptide using Fmoc-N-Me-Asp(OAll)-OH
This protocol outlines the manual solid-phase synthesis of a short, N-methylated peptide amide

using Fmoc chemistry.

Materials:

Rink Amide MBHA resin

Fmoc-N-Me-Asp(OAll)-OH
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Other Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

Diisopropylethylamine (DIEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (HPLC grade)

Solid-phase synthesis vessel

Shaker

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Shake for 20 minutes at room temperature.

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Amino Acid Coupling (for standard amino acids):
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In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.)

in DMF.

Add the activation mixture to the resin.

Shake for 1-2 hours at room temperature.

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

Coupling of Fmoc-N-Me-Asp(OAll)-OH:

Due to the steric hindrance of the N-methyl group, a stronger coupling reagent or longer

coupling time may be necessary. The use of PyAOP or PyBOP/HOAt is recommended for

challenging couplings of N-methylated amino acids.[7]

In a separate vial, dissolve Fmoc-N-Me-Asp(OAll)-OH (3 eq.), PyBOP (3 eq.), HOAt (3

eq.), and DIEA (6 eq.) in DMF.

Add the activation mixture to the resin.

Shake for 4-6 hours at room temperature. A negative Kaiser test will indicate complete

coupling.

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the

peptide sequence.

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Global Deprotection:

Wash the resin with DCM and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide in cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification: Purify the crude peptide by reverse-phase HPLC.

Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical

HPLC.

Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol is for the selective removal of the allyl protecting group from the aspartic acid side

chain, which can be followed by on-resin cyclization or other modifications.

Materials:

Peptide-resin containing Fmoc-N-Me-Asp(OAll)-OH

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Phenylsilane (PhSiH3) or another scavenger like morpholine

Anhydrous DCM or THF

Argon or Nitrogen atmosphere

Procedure:

Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

Prepare a solution of Pd(PPh3)4 (0.2 eq.) and PhSiH3 (20 eq.) in anhydrous DCM.

Add the deprotection solution to the resin.

Shake the mixture at room temperature for 2 hours.
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Drain the solution and wash the resin extensively with DCM, DMF, and a solution of sodium

diethyldithiocarbamate in DMF to remove residual palladium.

The resin now has a free carboxylic acid on the aspartic acid side chain, ready for further

modification.
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Caption: Simplified NMDA receptor signaling pathway and modulation by an N-methyl-aspartic

acid-containing peptide antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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